molecular formula C4H6KO4 B175031 Ethyl potassium oxalate CAS No. 1906-57-6

Ethyl potassium oxalate

Cat. No.: B175031
CAS No.: 1906-57-6
M. Wt: 157.19 g/mol
InChI Key: WVDIBRWRWHUSTG-UHFFFAOYSA-N
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Description

Ethyl potassium oxalate is an organic compound with the molecular formula C4H5KO4. It is a salt formed from the reaction of potassium hydroxide with ethyl oxalate. This compound is known for its applications in organic synthesis and various industrial processes.

Mechanism of Action

Target of Action

Ethyl potassium oxalate, also known as oxalic acid ethyl ester potassium salt, is a secondary metabolite secreted by fungi, bacteria, and plants . It is involved in various biological processes, including nutrient availability, weathering of minerals, and precipitation of metal oxalates . The primary targets of this compound are the enzymes involved in these processes .

Mode of Action

This compound is a reactive chemical that has an amide group and a carbonyl group . It undergoes hydrolysis in the presence of water to form ethyl alcohol and oxalic acid . The chloride ion can react with the reactive chemical to form a chloroethane molecule .

Biochemical Pathways

The active regulation of the oxalic acid concentration is linked with enzymatic activities . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalyzed by a lyase named oxalate decarboxylase . The activity of this enzyme leads to the decarboxylation of oxalic acid to formic acid and carbon dioxide .

Pharmacokinetics

It is known that liquid forms of potassium, a component of this compound, are absorbed a few hours post-administration .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it is involved in pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . Due to their chelating ability, oxalates are considered good factors in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, it is used in the preparation of oxalic acid ethyl ester 2-oxo-3-phenyl-propyl ester by reacting with 1-bromo-3-phenyl-acetone . The reaction conditions, such as temperature and pH, can affect the efficiency of this reaction .

Biochemical Analysis

Biochemical Properties

Ethyl potassium oxalate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it is known to participate in the biosynthesis of oxalate, a divalent organic anion that affects many biological and commercial processes . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that oxalate can induce an inflammatory response that decreases the immune system’s ability to remove renal crystals .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, oxalate is hypothesized to cause neurotoxicity through two mechanisms: chelation of calcium by oxalate, which affects calcium-sensitive voltage-gated sodium channels; and an indirect action on voltage-gated sodium channels where oxalate alters intracellular calcium-dependent regulatory mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that the blood alcohol concentration (BAC) remained stable for 18 days at room temperature when formulated with this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Specific data on this compound’s dosage effects in animal models is currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . For example, it is known to participate in the biosynthesis of oxalate, a divalent organic anion . Specific details on the metabolic pathways involving this compound are currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. For example, OxlT, the oxalate transporter of Oxalobacter formigenes, is known to transport oxalate .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific details on the subcellular localization of this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl potassium oxalate can be synthesized through the reaction of ethyl oxalate with potassium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C2H5OOC-COOC2H5} + \text{KOH} \rightarrow \text{C2H5OOC-COOK} + \text{C2H5OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where ethyl oxalate and potassium hydroxide are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl potassium oxalate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with alkyl halides to form new esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form potassium oxalate and ethanol.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Alkyl Halides: Used in substitution reactions to form new esters.

    Water: Used in hydrolysis reactions.

    Oxidizing and Reducing Agents: Used in redox reactions.

Major Products Formed:

    Potassium Oxalate: Formed during hydrolysis.

    New Esters: Formed during substitution reactions.

Scientific Research Applications

Ethyl potassium oxalate is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Analytical Chemistry: It is used in the quantification of oxalate ions in various samples.

    Biological Studies: It is used to study the effects of oxalates on biological systems.

    Industrial Applications: It is used in the preparation of other chemicals and in processes such as rust removal and cleaning.

Comparison with Similar Compounds

    Potassium Oxalate: Similar in structure but lacks the ethyl group.

    Sodium Oxalate: Similar in function but contains sodium instead of potassium.

    Dimethyl Oxalate: An ester of oxalic acid with two methyl groups instead of an ethyl group and a potassium ion.

Uniqueness: Ethyl potassium oxalate is unique due to its specific reactivity and applications in organic synthesis. Its ability to form esters and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

1906-57-6

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

IUPAC Name

potassium;2-ethoxy-2-oxoacetate

InChI

InChI=1S/C4H6O4.K/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

WVDIBRWRWHUSTG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)[O-].[K+]

Isomeric SMILES

CCOC(=O)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C(=O)O.[K]

Key on ui other cas no.

1906-57-6

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using diethyl oxalate (3.0 mL, 22 mmol), potassium trimethylsilanolate (3.85 g, 22 mmol), dry ether (70 mL), an ice bath to maintain room temperature initially, and a 1.5 h reaction time. Potassium ethyl oxalate (2.72 g, 79% yield) was isolated as a white solid: 1H NMR (D2O) δ 1.3 (t, J=7.2 Hz, CH3, 3H), 4.2 ppm (q, J=7.2 Hz, CH2, 2H). Anal. Calcd. for C4H5KO4 : C, 30.76; H, 3.23; K, 25.04. Found: C, 30.39; H, 3.29; K, 25.30.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Potassium ethyl oxalate
Yield
79%

Synthesis routes and methods II

Procedure details

A suspension of potassium bicarbonate (100 g; 1.00 mols) in diethyl oxalate (146.1 g; 1.00 mols) is added with water (26 g) and heated at a temperature of 50÷55° C. for 6÷8 hours until carbon dioxide evolution ceases. The suspension is cooled to 40° C., added with acetone (250 mL) and cooled to 15÷20° C. The resulting solid is filtered, washed with acetone (2×25 mL) and dried at 50° C. under vacuum to obtain potassium monoethyl oxalate (150.0 g, 99% purity, yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
146.1 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
potassium monoethyl oxalate
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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